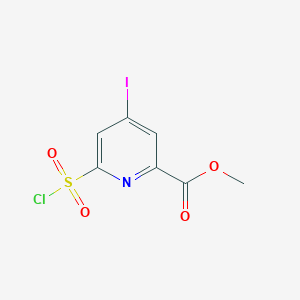
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorosulfonyl group, an iodine atom, and a carboxylate ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a pyridine derivative followed by iodination and esterification. The reaction conditions often require the use of chlorosulfonic acid, iodine, and methanol under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates and reagents involved.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Reduction Reactions: The iodine atom can be reduced to form deiodinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Tin(II) chloride
Oxidizing Agents: Hydrogen peroxide
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules .
Comparison with Similar Compounds
6-(Chlorosulfonyl)-1,3-benzothiazol-2(3H)-one: Similar in having a chlorosulfonyl group but differs in the core structure.
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in different synthetic applications.
Uniqueness: Methyl 6-(chlorosulfonyl)-4-iodopyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its pyridine core also offers distinct electronic properties that influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H5ClINO4S |
|---|---|
Molecular Weight |
361.54 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClINO4S/c1-14-7(11)5-2-4(9)3-6(10-5)15(8,12)13/h2-3H,1H3 |
InChI Key |
NPSAPKUHGJNJOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)I)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















